REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:21])[N:4](C2CCCCO2)[N:5]=[CH:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.Cl.[OH-].[Na+]>CO.O>[Cl:1][C:2]1[C:3](=[O:21])[NH:4][N:5]=[CH:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|
|
Name
|
4-chloro-5-cyclopentylmethoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1OCC1CCCC1)C1OCCCC1)=O
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
where it stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with methylene chloride (1×100 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(NN=CC1OCC1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |